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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of the fluorescent dye

ATTO 425, with a particular focus on its significant Stokes shift. ATTO 425 is a versatile,

coumarin-based fluorophore widely utilized in life sciences for labeling biomolecules such as

DNA, RNA, and proteins.[1] Its key characteristics include strong absorption, a high

fluorescence quantum yield, excellent photostability, and a large Stokes shift, making it a

valuable tool for a range of applications from single-molecule detection to high-resolution

microscopy.[1]

Core Photophysical Properties of ATTO 425
The utility of a fluorophore is defined by its unique spectral properties. For ATTO 425, these

properties have been well-characterized, providing a robust foundation for its application in

sensitive and precise fluorescence-based assays. The quantitative data for ATTO 425 are

summarized in the tables below.

Spectral Characteristics
The Stokes shift, the difference between the maximum excitation and maximum emission

wavelengths, is a critical parameter for fluorescent probes. A larger Stokes shift minimizes the

overlap between the absorption and emission spectra, which is advantageous for reducing

background noise and improving the signal-to-noise ratio in fluorescence measurements.

ATTO 425 is specifically noted for its large Stokes shift.[1]
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Parameter
Value (in Water/Aqueous
Buffer)

Source(s)

Excitation Maximum (λ_exc) 436 nm [1]

Emission Maximum (λ_em) 484 nm [1]

Stokes Shift (in nm) 48 nm Calculated

Stokes Shift (in cm⁻¹) ~2489 cm⁻¹ Calculated

Quantum Yield and Lifetime
The fluorescence quantum yield (η_fl) represents the efficiency of the fluorescence process,

while the fluorescence lifetime (τ_fl) is the average time the molecule spends in the excited

state before returning to the ground state. ATTO 425 exhibits a high quantum yield, indicating

that it efficiently converts absorbed light into emitted fluorescence.

Parameter Value Source(s)

Fluorescence Quantum Yield

(η_fl)
90% [1]

Fluorescence Lifetime (τ_fl) 3.6 ns

Molar Extinction Coefficient and Molecular Weight
The molar extinction coefficient (ε_max) is a measure of how strongly a substance absorbs

light at a given wavelength. The molecular weight is a fundamental physical property.
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Parameter Value Source(s)

Molar Extinction Coefficient

(ε_max)
4.5 x 10⁴ M⁻¹ cm⁻¹ [1]

Molecular Weight (Carboxy

derivative)
~401 g/mol [1]

Molecular Weight (NHS-ester) ~498 g/mol [1]

Molecular Weight (Maleimide) ~524 g/mol [1]

Experimental Protocol: Determination of Stokes
Shift
The Stokes shift is experimentally determined by measuring the excitation and emission

spectra of the fluorophore using a spectrofluorometer. The following protocol outlines the

general methodology.

I. Materials and Instrumentation
ATTO 425 Dye: Stock solution in a suitable solvent (e.g., DMSO or DMF).

Solvent/Buffer: The solvent should be of spectroscopic grade and appropriate for the

intended application (e.g., phosphate-buffered saline (PBS) for biological samples).

Spectrofluorometer: An instrument capable of measuring both excitation and emission

spectra.

Quartz Cuvettes: Standard fluorescence cuvettes with a 1 cm path length.

II. Sample Preparation
Prepare a Dilute Solution: Create a dilute working solution of ATTO 425 in the chosen

solvent. The concentration should be low enough to avoid inner filter effects, typically

resulting in an absorbance of less than 0.1 at the excitation maximum.
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Solvent Blank: Prepare a cuvette containing only the solvent to be used for background

subtraction.

III. Measurement of Excitation Spectrum
Set Emission Wavelength: Set the emission monochromator of the spectrofluorometer to the

expected emission maximum of ATTO 425 (~484 nm).

Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 350 nm to 470

nm) and record the fluorescence intensity at the fixed emission wavelength.

Identify Excitation Maximum: The wavelength that produces the highest fluorescence

intensity is the excitation maximum (λ_exc).

IV. Measurement of Emission Spectrum
Set Excitation Wavelength: Set the excitation monochromator to the determined excitation

maximum (λ_exc).

Scan Emission Wavelengths: Scan a range of emission wavelengths (e.g., 450 nm to 600

nm) and record the fluorescence intensity.

Identify Emission Maximum: The wavelength at which the highest fluorescence intensity is

recorded is the emission maximum (λ_em).

V. Calculation of Stokes Shift
In Nanometers (nm): Stokes Shift (nm) = λ_em - λ_exc

In Wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1 / λ_exc) - (1 / λ_em) (where λ is in cm)

Visualization of Experimental and Conceptual
Workflows
Diagrams created using the DOT language provide a clear visual representation of complex

processes and relationships.
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Caption: Experimental workflow for determining the Stokes shift of ATTO 425.
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Application in Signaling Pathway Visualization:
Cytoskeleton Dynamics
ATTO 425, when conjugated to phalloidin, is a powerful tool for visualizing filamentous actin (F-

actin), a critical component of the cytoskeleton. The cytoskeleton is not merely a structural

scaffold but is intricately involved in numerous cellular signaling pathways, including cell

migration, division, and intracellular transport. Visualizing F-actin dynamics with ATTO 425-

phalloidin can provide insights into the cellular response to various signaling cues.
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Caption: Visualization of F-actin dynamics in a signaling pathway using ATTO 425-phalloidin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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